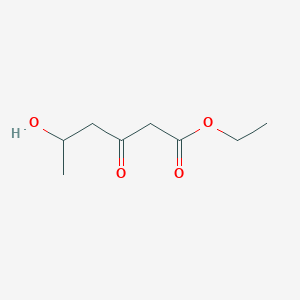
Ethyl 5-hydroxy-3-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxy-3-oxohexanoate is an organic compound with the molecular formula C8H14O4 It is a derivative of hexanoic acid and is characterized by the presence of both hydroxyl and keto functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-hydroxy-3-oxohexanoate can be synthesized through various methods, including biocatalytic reduction and chemical synthesis. One common method involves the reduction of ethyl 5-oxohexanoate using alcohol dehydrogenases (ADHs) in the presence of cofactors such as NADH or NADPH . This biocatalytic process is favored for its high chemo-, regio-, and stereoselectivity.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of isolated enzymes or whole cells exhibiting ketone-reducing activity . The process parameters, such as conversion, yield, and enantiomeric excess, are optimized to achieve high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-hydroxy-3-oxohexanoate undergoes various chemical reactions, including:
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
ethyl 5-hydroxy-3-oxohexanoate |
InChI |
InChI=1S/C8H14O4/c1-3-12-8(11)5-7(10)4-6(2)9/h6,9H,3-5H2,1-2H3 |
InChI Key |
NAIPECNNHCELIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


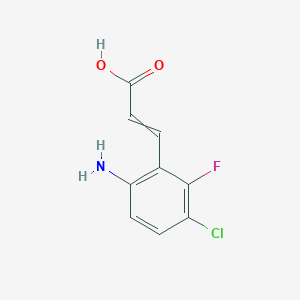
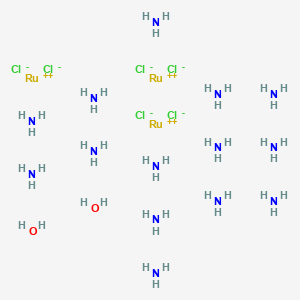
![Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride](/img/structure/B13401763.png)
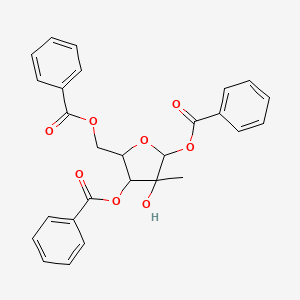
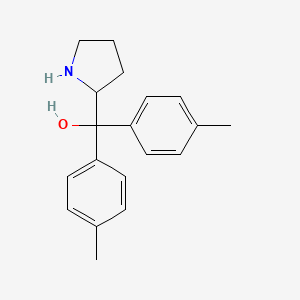
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13401776.png)
![5-[(2,2-Dimethylhydrazinyl)methylideneamino]-2-oxopentanoic acid](/img/structure/B13401778.png)
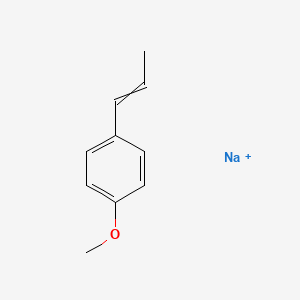
![2-methyl-6-(4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enal](/img/structure/B13401795.png)
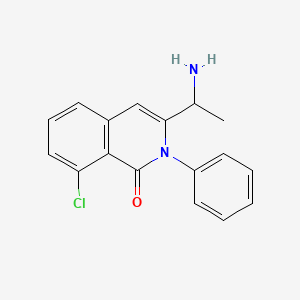
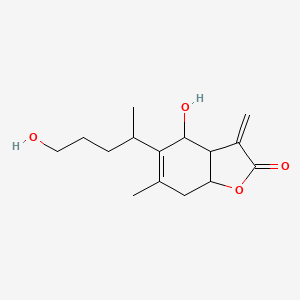
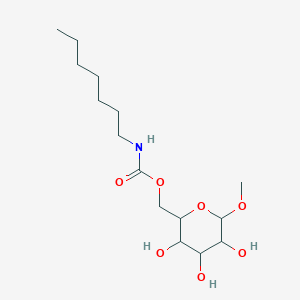
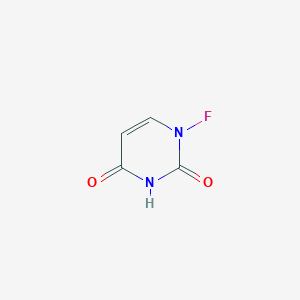
![4-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13401840.png)
